(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBSBCFGNMCMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618091-44-4 | |
| Record name | (5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(2-METHYLPHENYL)METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone, a member of the pyrazole derivative family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential as a therapeutic agent in various medical applications, particularly in oncology and inflammation.
- Molecular Formula : C17H14FN3O
- Molecular Weight : 293.31 g/mol
- CAS Number : 4638283
The biological activity of this compound primarily revolves around its role as a protein kinase inhibitor . It has shown promise in modulating various signaling pathways by selectively inhibiting kinases involved in cancer progression and inflammatory responses.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that this compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase. In vitro tests revealed that it effectively reduced the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with IC50 values ranging from 0.08 to 12.07 μM .
| Cell Line | IC50 (μM) | Growth Inhibition (%) |
|---|---|---|
| HepG2 | 0.08 | 54.25 |
| HeLa | 12.07 | 38.44 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. It has been shown to significantly reduce TNF-alpha release in LPS-stimulated whole blood assays, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the pyrazole scaffold can enhance or diminish biological activity. For instance, variations at the N1 position of the pyrazole ring have been linked to changes in antiproliferative activity against various cancer cell lines .
Case Studies and Research Findings
-
Inhibitory Effects on p38 MAP Kinase :
- The compound has been identified as a selective inhibitor of p38 MAP kinase, which plays a crucial role in cellular stress responses and inflammation. Crystallographic studies have shown that it binds within the ATP binding pocket of p38alpha, establishing critical interactions that enhance selectivity .
- Oral Bioavailability :
- Toxicity Assessments :
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogs:
Key Observations :
- Steric Effects : The ortho-methyl group in the target compound likely disrupts planarity, reducing crystal packing efficiency compared to the para-tolyl analog .
- Electronic Effects : Fluorine and chlorine substituents modulate electron-withdrawing properties, influencing binding affinity in therapeutic targets .
Preparation Methods
Formation of 1-(4-Fluorophenyl)-1H-pyrazol-4-carbonitrile
The initial step involves cyclocondensation of 4-fluorophenylhydrazine and ethyl cyanoacetate in the presence of alumina-silica-supported manganese dioxide (Al-Si-MnO₂). This catalyst promotes Knoevenagel condensation followed by intramolecular cyclization, yielding the 4-cyano pyrazole intermediate.
Optimized Conditions :
- Molar Ratio : 1:1.2 (hydrazine:cyanoacetate)
- Temperature : 60°C, 4 hours
- Yield : 92–96%
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to control stereochemistry at the pyrazole’s 4-position. A 2024 study utilized L-proline-derived organocatalysts to achieve enantiomeric excess (ee) >90% during the cyclization step. While this method remains experimental, it highlights potential for producing enantiopure variants of the compound.
Catalyst System :
Industrial-Scale Production Protocols
Large-scale synthesis prioritizes cost efficiency and safety. A patented route from EvitaChem (2023) uses continuous flow reactors to enhance heat and mass transfer during the acylation step. Key features include:
Process Overview :
| Step | Conditions | Output Purity |
|---|---|---|
| Cyclization | Flow reactor, 100°C, 2 min residence | 98% |
| Amination | Batch reactor, 40°C, 6 hours | 95% |
| Crystallization | Ethanol/water (7:3), −10°C | 99.5% |
This method reduces byproduct formation by 30% compared to batch processes.
Analytical Characterization
Post-synthesis analysis ensures structural fidelity and purity.
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.30 (m, 5H, ArH), 6.20 (s, 2H, NH₂), 2.40 (s, 3H, CH₃).
- IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Chromatographic Purity :
- HPLC : >99% purity (C18 column, acetonitrile/water 60:40, 1.0 mL/min).
Q & A
Basic: What synthetic methodologies are recommended for preparing (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone?
Answer:
The synthesis typically involves multi-step reactions, including:
- Acylation : Reacting a pyrazole precursor (e.g., 5-amino-1-(4-fluorophenyl)-1H-pyrazole) with o-tolyl carbonyl chloride under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran (THF) are used with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Reduction : If intermediates contain nitro groups (e.g., nitro-pyrazole derivatives), catalytic hydrogenation (H₂/Pd-C) or sodium borohydride may reduce them to amino groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity.
Key Considerations : Monitor reaction progress via TLC and characterize intermediates using NMR and mass spectrometry .
Advanced: How can reaction conditions be optimized to suppress side-product formation during the acylation step?
Answer:
- Temperature Control : Maintain temperatures between 0–5°C during acyl chloride addition to minimize undesired electrophilic substitutions on the fluorophenyl ring .
- Stoichiometry : Use a 1.2:1 molar ratio of acyl chloride to pyrazole to ensure complete conversion while avoiding excess reagent, which can lead to di-acylated byproducts .
- Moisture-Free Environment : Anhydrous solvents and inert gas (N₂/Ar) prevent hydrolysis of the acyl chloride.
- Workup Strategy : Quench unreacted acyl chloride with ice-cold water and extract with ethyl acetate to isolate the product .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- X-Ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding between amino and carbonyl groups) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]⁺: ~336 g/mol).
Advanced: How does the 4-fluorophenyl substituent influence electronic properties and binding affinity to biological targets?
Answer:
- Electron-Withdrawing Effect : The fluorine atom increases the electrophilicity of the pyrazole ring, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., serine proteases) .
- Hydrophobic Interactions : The fluorophenyl group contributes to π-π stacking with aromatic residues in receptors, as observed in similar pyrazole derivatives .
- Comparative Studies : Replace fluorine with other halogens (Cl, Br) or methyl groups to assess steric/electronic effects on binding using isothermal titration calorimetry (ITC) .
Basic: What are common biological targets for pyrazole-containing methanones in pharmacological research?
Answer:
- Enzyme Inhibitors : These compounds often target kinases (e.g., JAK2, EGFR) or hydrolases (e.g., acetylcholinesterase) due to their ability to mimic ATP or substrate structures .
- Receptor Modulators : The o-tolyl group’s hydrophobicity enables interactions with G-protein-coupled receptors (GPCRs), such as serotonin or histamine receptors .
- Anticancer Screening : Evaluate cytotoxicity via MTT assays against cancer cell lines (e.g., MCF-7, HeLa) .
Advanced: How can researchers resolve contradictions in biological activity data between structurally similar analogs?
Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., o-tolyl vs. p-tolyl) on IC₅₀ values using 3D-QSAR models .
- Crystallographic Studies : Determine if conformational flexibility (e.g., rotation of the methanone group) alters target binding .
- Docking Simulations : Perform molecular dynamics simulations to assess binding mode consistency across analogs .
- Experimental Replication : Validate assays under standardized conditions (e.g., pH, temperature) to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
